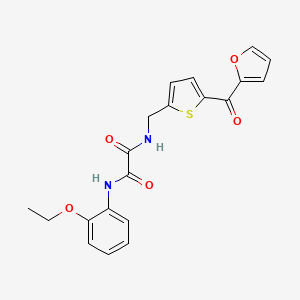

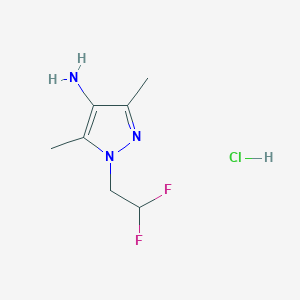

![molecular formula C24H21NO5 B2893005 (R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(3-methoxy-phenyl)-acetic acid CAS No. 1262638-48-1](/img/structure/B2893005.png)

(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(3-methoxy-phenyl)-acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(3-methoxy-phenyl)-acetic acid, commonly known as FMOC-3-Me-DL-OH, is a chemical compound used in scientific research. It is a derivative of fluorenylmethyloxycarbonyl (FMOC) and is commonly used as a protecting group in peptide synthesis. FMOC-3-Me-DL-OH has gained popularity in recent years due to its effectiveness in protecting amino acids during peptide synthesis.

Scientific Research Applications

Protective Group in Peptide Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is extensively used for the protection of hydroxy-groups in peptide synthesis. It can be used alongside a variety of acid- and base-labile protecting groups. The Fmoc group can be conveniently removed by the action of triethylamine in dry pyridine solution within a short period, while other base-labile protecting groups remain intact. This characteristic makes it particularly useful in the synthesis of complex peptide chains, demonstrating its value in preventing interchain association during solid-phase peptide synthesis (C. Gioeli, J. Chattopadhyaya, 1982; T. Johnson, M. Quibell, D. Owen, R. Sheppard, 1993).

Precursor for C-terminal Amides

It has been identified as a useful precursor for the synthesis of C-terminal amides in peptide chains, applied to Fmoc-based solid-phase peptide synthesis. The recommended cleavage reagent from the resin is thioanisole-mediated trimethylsilyl bromide in trifluoroacetic acid, showcasing its adaptability in the preparation of peptides with specific terminal functionalities (S. Funakoshi, E. Murayama, L. Guo, N. Fujii, H. Yajima, 1988).

Synthesis of Oligomers and Bioconjugates

This compound has also been applied in the synthesis of oligomers derived from amide-linked neuraminic acid analogues and electrochemiluminescent peptide nucleic acid-like monomers. These applications demonstrate the compound's utility in the creation of novel oligomers and bioconjugates for potential biosensing and biomedical analysis, further highlighting its versatility in organic synthesis and biochemistry (Travis Q. Gregar, J. Gervay-Hague, 2004; Tanmaya Joshi, Gregory J. Barbante, P. S. Francis, C. Hogan, A. Bond, L. Spiccia, 2011).

Fluorescent Labeling Reagent

Additionally, its derivatives have been explored as fluorescent labeling reagents, offering strong fluorescence in a wide pH range for aqueous media. This property is particularly advantageous for biomedical analysis, where stable and strong fluorescent signals are required for accurate detection and analysis (Junzo Hirano, K. Hamase, H. Fukuda, T. Tomita, K. Zaitsu, 2004).

properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(3-methoxyphenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO5/c1-29-16-8-6-7-15(13-16)22(23(26)27)25-24(28)30-14-21-19-11-4-2-9-17(19)18-10-3-5-12-20(18)21/h2-13,21-22H,14H2,1H3,(H,25,28)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFSIJILABHCANV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(3-methoxyphenyl)acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]acetamide](/img/structure/B2892922.png)

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B2892923.png)

![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2892924.png)

![N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2892928.png)

![3-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-7-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2892929.png)

![6-((3-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2892943.png)

![3,5-dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2892944.png)